molecular formula C20H19N3O2 B046830 Tilivalline CAS No. 80279-24-9

Tilivalline

Cat. No. B046830
CAS RN: 80279-24-9
M. Wt: 333.4 g/mol
InChI Key: AJZNARCWDDMOPL-WMZOPIPTSA-N
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Description

Synthesis Analysis

Tilivalline has been synthesized through different methods, emphasizing stereoselective synthesis techniques. Notably, a method involving (S)-proline and 3-(benzyloxy)isatoic anhydride has been developed, utilizing modified Curtius reactions for the construction of its complex structure (Nagasaka & Koseki, 1998). Another approach employs diphenyl phosphorazidate and L-proline derivatives, highlighting a key Mannich type intramolecular cyclization for stereoselective introduction of indole into the tilivalline structure (Mori et al., 1991).

Molecular Structure Analysis

Tilivalline's molecular structure is characterized by its pyrrolo[2,1-c][1,4]benzodiazepine skeleton, which is common in anthramycin-type antitumor antibiotics. The structure elucidation has been enhanced by computational chemical analysis, especially for understanding the effects of stereochemistry and substituent variations on its activity and synthesis (Aoyama & Shioiri*, 1995).

Chemical Reactions and Properties

Tilivalline undergoes various chemical reactions, including epimerization at the C11-position, influenced significantly by conditions such as the presence of zinc chloride. Computational analysis has provided insight into the thermodynamic stability and reaction mechanisms, illustrating the delicate balance of factors that influence its chemical behavior (Matsumoto et al., 1994).

Physical Properties Analysis

The physical properties of tilivalline and its analogs, including stability and crystal structure, have been less directly studied. However, the methods used for its synthesis and the analysis of its structural components offer insights into its physical characteristics, such as solubility, crystallinity, and stability under various conditions.

Chemical Properties Analysis

Tilivalline's chemical properties, including its reactivity and interactions with other molecules, have been explored through its synthesis processes and the study of its biosynthesis pathways. The non-ribosomal peptide synthesis pathway and the impact of various substituents on its chemical behavior offer considerable insight into its properties and potential biological activities (Wolff & Bode, 2018).

Scientific Research Applications

  • Pathogenesis of Colitis : Tilivalline is linked to the pathogenesis of colitis. It is a potential target for diagnosis and neutralizing strategies in the prevention and treatment of colitis caused by antibiotic use. This application is crucial in understanding and mitigating the effects of antibiotic-associated colitis (Schneditz et al., 2014); (Dornisch et al., 2017).

  • Cytotoxicity and Cancer Research : Research indicates that Tilivalline exhibits strong cytotoxicity towards mouse leukemia L 1210 cells. Its synthesis has been extended to tilivalline derivatives and 2-(3'-indolyl)-1,4-benzodiazepines, which opens avenues for potential cancer treatment options (Aoyama & Shioiri, 1995); (von Tesmar et al., 2018).

  • Chemical Synthesis and Analysis : Several studies focus on the chemical synthesis of Tilivalline, its derivatives, and related compounds. This includes exploring new methods for its stereoselective synthesis and analyzing its structure-cytotoxicity relationship (Nagasaka & Koseki, 1998); (Mori, Aoyama & Shioiri, 1986).

  • Antibiotic-Associated Hemorrhagic Colitis (AAHC) : Tilivalline is identified as the causative toxin in AAHC. Research suggests that salicylic and acetylsalicylic acid may be used in combination therapy to prevent or alleviate symptoms, highlighting its importance in clinical medicine (Mohr & Budzikiewicz, 1982).

  • Quantification in Biological Matrices : A study developed a method for the simultaneous quantification of tilimycin and tilivalline in complex biological matrices. This is significant for detection and quantification in vivo, in infected human or animal hosts, and in bacterial culture in vitro (Glabonjat et al., 2021).

Future Directions

Tilivalline-induced intestinal barrier impairment has been studied, and it has been found that Klebsiella oxytoca induces this impairment by two mechanisms: the tilivalline-dependent one, acting by increasing cellular apoptosis, and a tilivalline-independent one, acting by weakening the paracellular pathway through the tight junction proteins claudin-5 and -8 . This suggests that future research could focus on these mechanisms to develop potential treatments for diseases associated with Tilivalline.

properties

IUPAC Name

(6S,6aS)-4-hydroxy-6-(1H-indol-3-yl)-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c24-17-9-3-6-13-19(17)22-18(16-8-4-10-23(16)20(13)25)14-11-21-15-7-2-1-5-12(14)15/h1-3,5-7,9,11,16,18,21-22,24H,4,8,10H2/t16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZNARCWDDMOPL-WMZOPIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401001138
Record name 9-Hydroxy-11-(1H-indol-3-yl)-1,2,3,10,11,11a-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401001138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tilivalline

CAS RN

80279-24-9
Record name Tilivalline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080279249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Hydroxy-11-(1H-indol-3-yl)-1,2,3,10,11,11a-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401001138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
298
Citations
E Dornisch, J Pletz, RA Glabonjat… - Angewandte Chemie …, 2017 - Wiley Online Library
… The nonribosomal enterotoxin tilivalline was the first naturally occurring … biosynthesis and regulation of tilivalline activity. Here we report the biosynthesis of tilivalline and show that this …
Number of citations: 48 onlinelibrary.wiley.com
A von Tesmar, M Hoffmann, A Abou Fayad… - ACS chemical …, 2018 - ACS Publications
… incorporation of the tilivalline indole moiety by a Friedel–… tilivalline derivatives in a convenient 96-well plate assay. In addition, we identified competitive inhibitors to block the tilivalline …
Number of citations: 23 pubs.acs.org
K Unterhauser, L Pöltl, G Schneditz… - Proceedings of the …, 2019 - National Acad Sciences
Establishing causal links between bacterial metabolites and human intestinal disease is a significant challenge. This study reveals the molecular basis of antibiotic-associated …
Number of citations: 51 www.pnas.org
H Wolff, HB Bode - PLoS One, 2018 - journals.plos.org
… Here we show the identification of tilivalline and analogs thereof in the … 11 new tilivalline analogs were identified in X. eapokensis. These results allowed the prediction of the tilivalline …
Number of citations: 15 journals.plos.org
RA Glabonjat, M Kitsera, K Unterhauser… - Talanta, 2021 - Elsevier
Non-ribosomal peptides are one class of bacterial metabolites formed by gut microbiota. Intestinal resident Klebsiella oxytoca produces two pyrrolobenzodiazepines, tilivalline and …
Number of citations: 6 www.sciencedirect.com
NA Hering, A Fromm, R Bücker, G Gorkiewicz… - International Journal of …, 2019 - mdpi.com
… This was attributed largely to its secreted cytotoxins tilivalline … from tilivalline/tilimycin-producing AHC6 or its isogeneic tilivalline/… that these effects are tilivalline/tilimycin-independent. …
Number of citations: 20 www.mdpi.com
S Mori, T Ohno, H Harada, T Aoyama, T Shioiri - Tetrahedron, 1991 - Elsevier
Tilivalline (1a), a metabolite from Klebsiella pneumoniae var. oxytoca, and its derivatives 1 have been efficiently and stereoselectively synthesized from diphenyl phosphorazidate, the 2-…
Number of citations: 57 www.sciencedirect.com
D Rodríguez-Valverde, N León-Montes… - Frontiers in …, 2021 - frontiersin.org
Klebsiella oxytoca is a resident of the human gut. However, certain K. oxytoca toxigenic strains exist that secrete the nonribosomal peptide tilivalline (TV) cytotoxin. TV is a …
Number of citations: 4 www.frontiersin.org
N Mohr, H Budzikiewicz - Tetrahedron, 1982 - Elsevier
… Abstract-From Kiebsiella pneumoniae (t)(llS, 1laS) - 1,2,3,10,11,11a - hexahydro - 9 - hydroxy - 11 - (3’ indolyl) - SH - pyrrolo[2,1-cltlfhenzodiazepin - 5 - one (1) has been isolated for …
Number of citations: 33 www.sciencedirect.com
S Mori, T Aoyama, T Shioiri - Tetrahedron letters, 1986 - Elsevier
Tilivalline (1), a metabolite from Klebsiella, has been efficiently and stereoselectively synthesized from diphenyl phosphorazidate (DPPA), the 2-oxazoline 2, the L-proline derivative 5, …
Number of citations: 25 www.sciencedirect.com

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